
(E)-1-(2,5-dichloro-3-thienyl)-3-(4-methoxyanilino)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(2,5-Dichloro-3-thienyl)-3-(4-methoxyanilino)-2-propen-1-one represents a compound with potential interest in various fields, including organic chemistry and materials science. Its structure suggests it could exhibit unique electronic and optical properties, useful in developing new materials or pharmaceuticals.
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions, starting from simpler precursors. While specific synthesis routes for this compound are not detailed, related works suggest methodologies like the reaction of chloral with substituted anilines, leading to various products depending on reaction conditions and solvent choices (Issac & Tierney, 1996). These methodologies could potentially be adapted to synthesize the target compound by carefully selecting suitable precursors and reaction conditions.
Scientific Research Applications
Photochromic Properties
- A group of unsymmetrical isomeric diarylethenes, similar in structure to the compound , demonstrated good photochromic properties both in solution and in PMMA film. The presence of methoxyl substituents, akin to the 4-methoxyanilino group in the target compound, affected their photochromic and fluorescence properties as well as their electrochemical characteristics (Pu, Liu, & Miao, 2009).
Spectral Properties
- Another study synthesized and characterized various substituted 1,3-diphenyl-2-propen-1-ones, including compounds with methoxyphenyl groups, which might share spectral properties with the target compound due to structural similarities (Ahmed, Romman, Ahmed, Akhter, & Halim, 2007).
Charge-Transfer and Electrochemical Properties
- Research involving compounds with methoxyphenyl and thiophene components exhibited interesting intervalence charge-transfer (IVCT) properties and electrochemical behavior, which could be relevant for understanding the properties of (E)-1-(2,5-dichloro-3-thienyl)-3-(4-methoxyanilino)-2-propen-1-one (Barlow et al., 2005).
Antimicrobial Activity
- A study involving the synthesis of novel pyrazoline and isoxazoline derivatives, which are structurally related to the target compound, evaluated these compounds for their antimicrobial activity. This suggests that similar compounds, including (E)-1-(2,5-dichloro-3-thienyl)-3-(4-methoxyanilino)-2-propen-1-one, may also possess antimicrobial properties (Jadhav, Shastri, Gaikwad, & Gaikwad, 2009).
Photovoltaic and Optical Applications
- Compounds containing thiophene and methoxy groups, similar to the target compound, have been studied for their application in photovoltaic devices. These studies investigate how structural modifications can optimize the morphology and charge transport in these devices, suggesting potential photovoltaic applications for (E)-1-(2,5-dichloro-3-thienyl)-3-(4-methoxyanilino)-2-propen-1-one (Popescu et al., 2006).
Nonlinear Optical Properties
- The presence of methoxy groups and the structural characteristics of similar compounds have been associated with improvements in linear and nonlinear optical properties. These findings suggest that (E)-1-(2,5-dichloro-3-thienyl)-3-(4-methoxyanilino)-2-propen-1-one could also exhibit notable optical properties, relevant for electro-optic applications (Yamada, Miki, Aoki, & Otomo, 2013).
properties
IUPAC Name |
(E)-1-(2,5-dichlorothiophen-3-yl)-3-(4-methoxyanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2S/c1-19-10-4-2-9(3-5-10)17-7-6-12(18)11-8-13(15)20-14(11)16/h2-8,17H,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCOCUOSOYJBNY-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=CC(=O)C2=C(SC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C/C(=O)C2=C(SC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(2,5-dichloro-3-thienyl)-3-(4-methoxyanilino)-2-propen-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-yl)methanone;hydrochloride](/img/structure/B2490817.png)
![4-({[(2,6-Difluorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2490818.png)
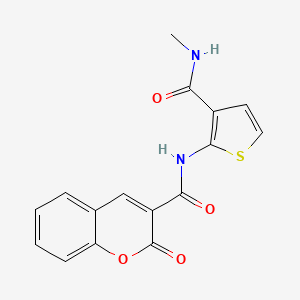

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2490821.png)
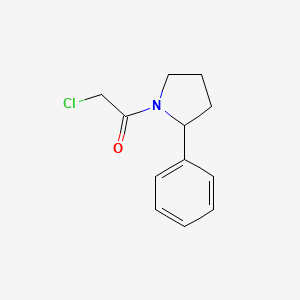
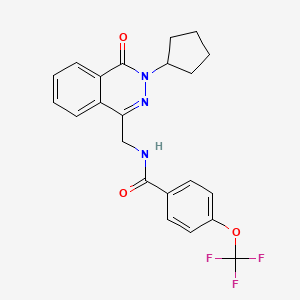
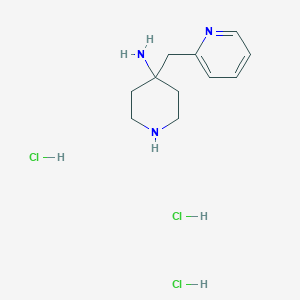

![{6-Chloro-4-[(2-ethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2490828.png)
![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2490830.png)
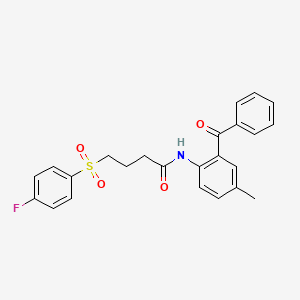
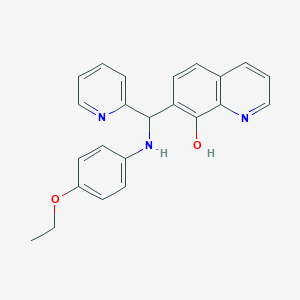
![3,4,5-trimethoxy-N-[2-methoxy-4-[3-methoxy-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]phenyl]benzamide](/img/structure/B2490836.png)